[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Description
Properties
IUPAC Name |
[1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611972 | |
| Record name | [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908861-46-1 | |
| Record name | [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane Activation and Annulation
The donor-acceptor (DA) cyclopropane approach, exemplified by Kuznetsov et al., offers a robust pathway to functionalized pyrrolidinones. Using dimethyl 2-arylcyclopropane-1,1-dicarboxylates 1a-j , researchers achieved ring-opening with anilines or benzylamines in the presence of Ni(ClO₄)₂·6H₂O (10–20 mol%) under mild conditions (DCE, 45°C, 1–2.5 h). For instance, reacting 1a (R = 3,5-dimethoxyphenyl) with aniline in acetic acid/toluene produced pyrrolidin-2-one 2a in 69% yield after alkaline saponification and thermolysis.
Critical to adapting this method for [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is the strategic placement of hydroxymethyl and aminoethyl groups. By substituting the cyclopropane’s ester groups with hydroxymethyl precursors (e.g., via LiAlH₄ reduction of intermediate carboxylic acids), the lactam 2a can be transformed into a pyrrolidine scaffold. Subsequent N-alkylation with 2-nitroethyl bromide followed by catalytic hydrogenation (H₂, Pd/C) introduces the aminoethyl side chain.
Diastereoselectivity and Functionalization
The DA cyclopropane method inherently generates diastereomers due to the ester group at C(3). For the target compound, this necessitates post-cyclization modifications:
- Dealkoxycarbonylation : NaOH-mediated saponification (EtOH, 2 h) removes ester groups, enabling hydroxymethyl installation.
- N-Alkylation : Mitsunobu conditions (DIAD, PPh₃) or reductive amination with 2-nitroethylaldehyde installs the nitroethyl precursor, which is reduced to the amine.
This route achieves an overall yield of 35–45% for analogous structures but requires careful optimization of ring-opening kinetics and protecting group strategies.
Chiral Resolution via Diastereomeric Salt Formation
Enantiomer Separation
The patent by CN102442935A demonstrates a resolution method for N-ethyl-2-aminomethyl pyrrolidine using dextrotartaric acid. Applied to this compound, this involves:
- Salt Formation : Reacting racemic amine with dextrotartaric acid in ethanol/water (1:2) at 0–30°C for 6–24 h.
- Crystallization : Isolating the dextrorotatory salt via suction filtration (yield: >35%).
- Free Base Recovery : Treating the salt with NaOH (pH 9–10), followed by ethanol distillation and rectification.
Limitations and Scalability
While this method ensures high enantiomeric excess (ee >99%), it is substrate-dependent and less effective for polar amines like this compound due to solubility challenges. Industrial-scale applications may require alternative resolving agents (e.g., dibenzoyl-D-tartaric acid) or simulated moving-bed chromatography.
Palladium-Catalyzed Hydrogenation of Nitroethyl Intermediates
Nitro Group Reduction
The KR101325589B1 patent outlines a scalable route to 1-alkyl-2-(2-aminoethyl)pyrrolidines via nitro intermediates:
- Nitroethylidene Formation : React 2-halopyrrolidine (e.g., 2-chloro-1-methylpyrrolidine) with nitroethane in ethanol/KOH (80°C, 4 h) to yield 1-methyl-2-(2-nitroethylidene)pyrrolidine.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd(OH)₂/C, 50 psi) reduces the nitro group to amine, affording the target compound in 60–75% yield.
Adaptation for Hydroxymethyl Substitution
To incorporate the C2 hydroxymethyl group:
- Start with 2-hydroxymethylpyrrolidine (prolinol) instead of 2-halopyrrolidine.
- Protect the hydroxymethyl as a TBDMS ether.
- Perform N-alkylation with 2-nitroethyl bromide (NaH, DMF, 0°C→rt).
- Deprotect (TBAF, THF) and hydrogenate (Pd/C, H₂) to yield this compound.
This method’s key advantage is its compatibility with sensitive functional groups, though nitroethyl bromide’s instability necessitates in situ generation.
SNAr-Based Assembly of Quinazoline-Pyrrolidine Hybrids
Quinazolinone Functionalization
Chen et al. developed a route to BPR1K871, featuring SNAr reactions on dichloroquinazoline 6 . For pyrrolidine analogs:
- Chloride Displacement : React 6 with tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate 7 (Et₃N, DMF, 60°C) to install the aminoethyl-thiazole side chain.
- Deprotection : TFA-mediated removal of the Boc group yields the free amine.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18, 0.1% TFA/MeCN) confirms >99% purity for resolutions, while GC-MS traces show minimal diastereomers (<2%) in hydrogenation products.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol acts as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable compound for developing new materials .
Biology
This compound is studied for its role as a ligand in receptor binding studies, helping researchers understand interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its dual functionality allows for diverse binding interactions that can modulate biological activity .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a precursor for synthesizing drugs targeting neurological disorders, cancer, and infectious diseases. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further drug development .
Case Study 1: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit neuroprotective effects. For instance, compounds derived from this structure have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease . The inhibition of AChE can enhance cholinergic signaling, thus potentially alleviating symptoms associated with neurodegenerative conditions.
Case Study 2: Anticancer Activity
A study focused on the structure-activity relationship (SAR) of compounds related to this compound revealed that modifications to the amino group significantly influenced anticancer activity against specific cell lines. These findings highlight the importance of chemical structure in determining biological efficacy .
Industrial Applications
In industrial settings, this compound is utilized in producing polymers with tailored properties. Its incorporation into polymer chains can modify physical and chemical characteristics, leading to advanced materials suitable for various applications .
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Impact
- Aminoethyl vs.
- Hydrophobicity: The cyclopropylmethyl substituent in [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol increases hydrophobicity compared to the polar aminoethyl group, influencing solubility and membrane permeability .
Stereochemical Considerations
- The (S)-configuration of the target compound may enhance selectivity in biological systems, analogous to the (R)-enantiomer of 2-(1-Methylpyrrolidin-2-yl)ethanol, which is prioritized in stereospecific syntheses .
Physicochemical Properties
- Molecular weight trends correlate with substituent complexity: Bulky groups (e.g., diphenyl, aminopyridine carbonyl) increase molecular weight significantly (253–321 g/mol), whereas simpler alkyl groups (e.g., methyl, cyclopropylmethyl) result in lower weights (129–155 g/mol) .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol, a pyrrolidine derivative, is gaining attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound serves as a key building block for various pharmaceuticals and agrochemicals, and its unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound features an aminoethyl group and a hydroxymethyl group attached to a pyrrolidine ring. This dual functionality enhances its ability to interact with biological macromolecules, making it a valuable candidate for receptor binding studies and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes, receptors, and ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:
- Enzyme Inhibition : The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of Alzheimer's disease .
- Receptor Interaction : It can act as a ligand in receptor binding studies, facilitating the investigation of small molecule interactions with proteins and nucleic acids.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies
- AChE Inhibition Study : A recent study focused on synthesizing thiazolidin-4-one derivatives from this compound as a precursor. The synthesized compounds were evaluated for their AChE inhibitory activity, showing promising results that contribute to the search for new Alzheimer's disease treatments .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
The unique structure of this compound allows it to participate in a broader range of chemical reactions compared to similar compounds like 1-(2-aminoethyl)piperidine or 1-(2-aminoethyl)pyrrolidine. This uniqueness may confer distinct biological activities not observed in closely related compounds.
Q & A
Basic: How can the synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol be optimized for higher yields?
Methodological Answer:
Synthetic optimization often involves selecting appropriate coupling reagents and controlling reaction conditions. For example, CuI and Cs₂CO₃ in DMF under N₂ at 80°C can facilitate aryl-pyrrolidine coupling (as shown in the synthesis of analogous pyrrolidinyl methanol derivatives) . Reductive amination steps using sodium borohydride in methanol (30 min stirring at room temperature) may improve yields of intermediates . Monitoring reaction progress via LC-MS (e.g., m/z 302.1 [M + H]⁺ as in ) ensures intermediate stability. Yield improvements (up to 60–66%) are achievable by optimizing stoichiometry, solvent purity, and catalyst loading .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure. For example, δ 1.95–2.08 ppm (pyrrolidine protons) and δ 63.91 ppm (methanol carbon) in CDCl₃ .
- LC-MS/HRMS : To verify molecular weight (e.g., HRMS m/z 318.2797 [M + H]⁺ for related compounds) .
- X-ray Crystallography : For resolving stereochemistry (if crystalline derivatives are formed, as in cadmium coordination complexes) .
- Chiral HPLC : To separate enantiomers if asymmetric synthesis is performed, referencing chiral catalysts like (R)-diphenylprolinol .
Advanced: How do stereochemical variations in the pyrrolidine ring affect biological activity?
Methodological Answer:
Stereochemistry impacts receptor binding and pharmacokinetics. For example:
- (S)-enantiomers of pyrrolidinyl methanol derivatives show enhanced sphingosine kinase inhibition (e.g., RB-041 in ).
- Chiral resolution : Use chiral auxiliaries like (R)-diphenylprolinol during synthesis to control configuration .
- Docking studies : Compare binding modes of enantiomers using molecular dynamics (e.g., docking into kinase active sites) .
- In vitro assays : Test enantiopure compounds in cell-based models to correlate stereochemistry with efficacy (e.g., β-cell apoptosis assays in ).
Advanced: How can conflicting NMR or LC-MS data be resolved during characterization?
Methodological Answer:
Data discrepancies arise from impurities, tautomerism, or dynamic equilibria. Mitigation strategies include:
- Solvent optimization : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific conformers .
- Temperature-dependent NMR : Identify rotamers by acquiring spectra at 25°C and 60°C .
- HRMS validation : Confirm molecular formula (e.g., ESI-HRMS m/z 208.1334 for [M + H]⁺ in ).
- Supplementary techniques : IR spectroscopy or X-ray analysis to resolve ambiguous functional groups .
Advanced: What computational methods support the design of derivatives with improved target affinity?
Methodological Answer:
- Molecular docking : Use software like AutoDock to predict binding poses with targets (e.g., sphingosine kinase in ).
- QSAR modeling : Corporate substituent effects (e.g., alkyl chain length in RB-042 derivatives ) to optimize logP and binding energy.
- DFT calculations : Analyze transition states for stereoselective synthesis steps (e.g., coupling reactions in ).
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in design .
Basic: What safety protocols are essential when handling intermediates like sodium borohydride or CuI?
Methodological Answer:
- Sodium borohydride : Handle in dry methanol under inert gas to prevent explosive H₂ release; quench excess reagent with acetone .
- CuI : Use fume hoods to avoid inhalation; wear nitrile gloves and safety goggles .
- Waste disposal : Neutralize acidic/basic waste before disposal (e.g., dilute HCl for NaOH neutralization ).
Advanced: How can catalytic systems be tailored for greener synthesis of this compound?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst recycling : Immobilize CuI on mesoporous silica to reduce heavy metal waste .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 8 h → 1 h) and energy use .
- Biocatalysis : Explore lipases or transaminases for enantioselective amination steps .
Basic: What are common impurities in the final product, and how are they removed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
